molecular formula C14H20N2O2 B1335015 Methyl 4-amino-1-benzylpiperidine-4-carboxylate CAS No. 57611-57-1

Methyl 4-amino-1-benzylpiperidine-4-carboxylate

Cat. No. B1335015
CAS RN: 57611-57-1
M. Wt: 248.32 g/mol
InChI Key: GRSLQEBUAGDFDU-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-benzylpiperidine-4-carboxylate is a compound of interest in the field of organic chemistry due to its potential applications in medicinal chemistry and as a building block for various synthetic pathways. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of catalytic systems. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a relay catalytic cascade reaction, which could be analogous to the synthesis of methyl 4-amino-1-benzylpiperidine-4-carboxylate . Additionally, the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids involves diastereoselective conjugate addition, which might be adapted for the synthesis of the compound . The synthesis of N-carboxyanhydride derivatives from piperidine-oxyl precursors also provides a relevant example of the synthetic strategies that could be employed .

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied, revealing features like the orientation of substituent groups and the stabilization of the crystal structure through hydrogen bonding . These insights can be extrapolated to predict the molecular structure and interactions of methyl 4-amino-1-benzylpiperidine-4-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds is highlighted in various papers. For example, the use of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate in Michael additions and Diels–Alder reactions suggests potential reactivity pathways for the compound of interest . The synthesis and ring-opening of methyl 1-benzoylaziridine-2-carboxylates provide additional information on the chemical behavior of related structures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 4-amino-1-benzylpiperidine-4-carboxylate are not directly reported, the properties of structurally similar compounds can offer some predictions. For instance, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogs involves steps that could influence the physical properties such as solubility and melting point . The intramolecular azo coupling of 4-diazopyrrole-2-carboxylates to form fluorescent compounds indicates potential functional groups that could affect the optical properties of related compounds .

Scientific Research Applications

1. Asymmetric Benzylation in Organic Synthesis

  • Methyl 4-amino-1-benzylpiperidine-4-carboxylate is involved in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, using phase-transfer catalysts like O-allyl-N-9-anthracenemethyl-cindexnine bromide. This process is significant for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone, which are important in synthetic chemistry (Wang, Zhao, Xue, & Chen, 2018).

2. Anticancer Drug Synthesis

  • The compound is utilized in synthesizing substituted acridine-4-carboxylic acids, including the anticancer drug N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). This synthesis process highlights its role in developing clinically relevant anticancer drugs (Gamage, Spicer, Rewcastle, & Denny, 1997).

3. Synthesis of Azaacridines

  • The compound aids in synthesizing benzo[b][1,6]naphthyridines and benzo[b][1,7]naphthyridines, using Pfitzinger and Friedlander syntheses. These 'azaacridines' contain a methyl substituent and are useful in organic chemistry for their unique structural properties (Chen & Deady, 1993).

4. Optimization of Biological Properties

  • This compound is involved in the chemical modification of pyridine moieties to optimize biological properties, specifically in analgesic drug development. The focus is on enhancing biological activity through structural modifications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

5. Synthesis of 1,4-Benzodiazepine Derivatives

  • The compound is crucial in the synthesis of novel 1,4-benzodiazepine derivatives, which are important in medicinal chemistry for their potential therapeutic applications (Wang, Guo, Wang, Huang, & Wang, 2008).

Safety And Hazards

“Methyl 4-amino-1-benzylpiperidine-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). The hazard statements include H302, H315, H319, and H335, indicating that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-amino-1-benzylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13(17)14(15)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSLQEBUAGDFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388825
Record name methyl 4-amino-1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-1-benzylpiperidine-4-carboxylate

CAS RN

57611-57-1
Record name methyl 4-amino-1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-1-benzylpiperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Aiglstorfer, A Uffrecht, K Gessele, C Moser… - Regulatory peptides, 1998 - Elsevier
… Methyl 4-amino-1-benzylpiperidine-4-carboxylate [19] was acylated with diphenylacetyl chloride. Subsequent alkaline hydrolysis afforded the carboxylic acid, which was amidated with …
Number of citations: 21 www.sciencedirect.com

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